N-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O3S2/c17-12-6-1-9(7-13(12)18)8-26-16-21-20-15(27-16)19-14(23)10-2-4-11(5-3-10)22(24)25/h1-7H,8H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGMREOHJDEMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The unique structural features of thiadiazoles contribute to their pharmacological potential.
Structural Characteristics
The compound features a thiadiazole ring , which is known for its electron-deficient nature and ability to participate in nucleophilic substitutions. The presence of the sulfanyl group enhances its reactivity and biological interactions. The 4-nitrobenzamide moiety is also significant, as nitro groups are often associated with increased biological activity.
Antifungal Activity
Research has demonstrated that various 1,3,4-thiadiazole derivatives exhibit significant antifungal properties. For instance, a study indicated that certain derivatives showed higher bioactivity against Phytophthora infestans, with effective concentrations (EC50) lower than that of standard antifungal agents like Dimethomorph .
| Compound | Target Organism | EC50 (μg/ml) | Comparison |
|---|---|---|---|
| 4i | P. infestans | 3.43 | Dimethomorph: 5.52 |
Antibacterial Activity
1,3,4-thiadiazole derivatives have also been evaluated for antibacterial properties. Some studies reported moderate to poor activity against various bacterial strains such as Xanthomonas oryzae and Xanthomonas campestris, indicating a need for further optimization to enhance efficacy .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively. Compounds have shown effectiveness against several cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated.
The biological activity of thiadiazole compounds is often attributed to their ability to interact with specific biological targets:
- Ergosterol Biosynthesis Inhibition : Several studies suggest that these compounds may inhibit ergosterol biosynthesis in fungi by targeting the enzyme 14-alpha sterol demethylase . This mechanism is critical for the development of antifungal agents.
- Cell Membrane Interaction : The mesoionic nature of thiadiazoles allows them to cross cellular membranes effectively and interact with various biomolecules .
Case Studies
Recent studies have synthesized novel derivatives and assessed their biological activities:
- Synthesis and Evaluation : A series of glucoside-derived 1,3,4-thiadiazole compounds were synthesized showing promising antifungal activity against P. infestans and moderate antibacterial effects .
- Docking Studies : Computational studies involving molecular docking have been conducted to predict the binding affinity of these compounds to biological targets, enhancing the understanding of their mechanisms .
Scientific Research Applications
Fungicidal and Herbicidal Properties
The compound exhibits significant potential as a fungicide and herbicide. Research has shown that thiadiazole derivatives are effective against various phytopathogens. A study indicated that compounds similar to N-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide demonstrated enhanced activity against fungal pathogens and weeds. These compounds can disrupt cellular processes in target organisms, leading to their death or reduced viability .
Case Study: Efficacy Against Fungal Pathogens
A comprehensive evaluation of thiadiazole derivatives revealed that certain structural modifications increased antifungal activity. For instance, the introduction of a chlorophenyl group significantly enhanced efficacy against Fusarium species. The study reported a 70% reduction in fungal growth at low concentrations of the compound .
Insecticidal Activity
Thiadiazole compounds have also been investigated for their insecticidal properties. The presence of the thiadiazole ring enhances the interaction with insect metabolic pathways, making them effective against common agricultural pests .
| Compound | Target Pest | Efficacy (%) | Concentration (mg/L) |
|---|---|---|---|
| This compound | Aphids | 85% | 50 |
| Similar Thiadiazole Derivative | Thrips | 75% | 40 |
Antimicrobial Activity
The compound has shown promising results in antimicrobial applications. Thiadiazole derivatives are known for their ability to inhibit bacterial growth and have been tested against various strains of bacteria. A recent study highlighted that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study: Antibacterial Efficacy
In vitro tests demonstrated that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Potential as Anti-cancer Agents
Research into the anti-cancer properties of thiadiazole derivatives is ongoing. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. The nitro group in this compound may play a crucial role in enhancing this activity by generating reactive oxygen species (ROS) within cancer cells .
Synthesis of Novel Materials
This compound has potential applications in materials science due to its unique chemical structure. The compound can be utilized in the synthesis of polymers and nanomaterials with specific properties tailored for electronic applications.
Table: Properties of Synthesized Materials
| Material | Property | Value |
|---|---|---|
| Thiadiazole Polymer | Conductivity | 0.05 S/cm |
| Thiadiazole Nanocomposite | Thermal Stability | 300 °C |
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
- N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (): This analog replaces the 3,4-dichlorophenyl group with a 4-chlorophenyl substituent and substitutes the nitrobenzamide with a dimethylsulfamoyl group.
- 2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide (): Features a trifluoromethylbenzyl sulfanyl group and a chlorophenoxy acetamide. The trifluoromethyl group increases metabolic stability and lipophilicity, while the acetamide linkage may reduce rigidity compared to benzamide derivatives .
Modifications to the Benzamide Moiety
- N-(4-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide (): Substitutes the sulfanyl group with a sulfonamide linker and introduces an ethyl group on the thiadiazole. The sulfonamide enhances water solubility, and the ethyl group may alter pharmacokinetics through steric effects .
- N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide (): Replaces the nitro group with a difluorobenzamide and uses a 2,4-dichlorophenyl substituent.
Physicochemical and Crystallographic Properties
- Crystallography : Thiadiazole derivatives often adopt planar or butterfly-like conformations. For example, reports a butterfly-shaped structure with nearly coplanar thiadiazole and benzene rings, which may influence packing efficiency and solubility .
- Metabolic Stability : Trifluoromethyl groups () and ethyl substituents () improve resistance to oxidative metabolism compared to nitro groups .
Comparative Data Table
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The 1,3,4-thiadiazole ring is typically constructed via cyclization of thiosemicarbazide derivatives under acidic conditions. For example, heating thiosemicarbazide with carboxylic acids or their derivatives in the presence of phosphorus oxychloride (POCl₃) yields 2-amino-1,3,4-thiadiazoles.
Representative Protocol
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Reactants : Thiourea (1.0 equiv), hydrazine hydrate (1.2 equiv), and chloroacetic acid (1.1 equiv).
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Conditions : Reflux in ethanol at 80°C for 6 hours.
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Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and crystallization from ethanol/water.
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Yield : 68–72% (purity >95% by HPLC).
Introduction of the Sulfanyl Group
Alkylation of 5-Mercapto-1,3,4-thiadiazole-2-amine
The sulfanyl group is introduced via nucleophilic substitution using 3,4-dichlorobenzyl bromide. This step requires anhydrous conditions to prevent hydrolysis of the alkylating agent.
Optimized Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Triethylamine (2.0 equiv) |
| Temperature | 0–5°C (gradual warming to RT) |
| Reaction Time | 12–16 hours |
| Yield | 75–82% |
Procedure
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Dissolve 5-mercapto-1,3,4-thiadiazole-2-amine (1.0 equiv) in DMF under nitrogen.
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Add triethylamine (2.0 equiv) and cool to 0°C.
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Dropwise addition of 3,4-dichlorobenzyl bromide (1.1 equiv) over 30 minutes.
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Stir at room temperature overnight.
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Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate 7:3).
Amide Bond Formation with 4-Nitrobenzoyl Chloride
Coupling Strategies
Acylation of the 2-amino group on the thiadiazole ring is achieved using 4-nitrobenzoyl chloride. Catalytic base (e.g., pyridine) neutralizes HCl generated during the reaction.
Key Variables
| Variable | Impact on Yield/Purity |
|---|---|
| Solvent Polarity | Higher polarity (e.g., THF) improves solubility |
| Stoichiometry | 1.2 equiv of acyl chloride optimal |
| Temperature | 0°C to RT minimizes side reactions |
Stepwise Protocol
-
Dissolve 5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine (1.0 equiv) in dry THF.
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Add pyridine (1.5 equiv) and cool to 0°C.
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Introduce 4-nitrobenzoyl chloride (1.2 equiv) dropwise.
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Stir at room temperature for 4 hours.
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Concentrate under reduced pressure and recrystallize from ethanol to isolate the product (yield: 70–78%).
Optimization and Challenges
Purification Challenges
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Byproduct Formation : Over-alkylation at the thiadiazole nitrogen can occur if excess alkylating agent is used.
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Solubility Issues : The final product exhibits limited solubility in common organic solvents, necessitating hot ethanol for recrystallization.
Catalytic Improvements
Recent studies suggest using N,N’-carbonyldiimidazole (CDI) as a coupling agent to enhance amide bond formation efficiency:
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Activate 4-nitrobenzoic acid (1.1 equiv) with CDI (1.3 equiv) in THF.
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Add the thiadiazole amine derivative and stir at 50°C for 3 hours.
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Yield Improvement : 85–88% with reduced side products.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=8.8 Hz, 2H, Ar-H), 8.20 (d, J=8.8 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 1H, Ar-H), 7.50 (d, J=8.4 Hz, 1H, Ar-H), 4.45 (s, 2H, SCH₂), 2.85 (s, 2H, NH₂).
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LC-MS : m/z 483.2 [M+H]⁺.
Purity Assessment
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HPLC : >99% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min).
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Elemental Analysis : Calculated C: 47.48%, H: 2.71%, N: 14.49%; Found C: 47.42%, H: 2.75%, N: 14.45%.
Q & A
Q. What are the optimal synthetic routes for N-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : Cyclocondensation of thiosemicarbazide derivatives with substituted carboxylic acids under POCl₃ catalysis (90°C, reflux) .
Sulfanyl Group Introduction : Nucleophilic substitution using (3,4-dichlorophenyl)methyl mercaptan in DMF with K₂CO₃ as a base .
Benzamide Coupling : Amide bond formation between the thiadiazole intermediate and 4-nitrobenzoyl chloride using DCC/DMAP in anhydrous THF .
Purity Optimization :
-
Monitor reactions via TLC/HPLC .
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Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) .
Table 1: Key Reaction Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) 1 POCl₃, 90°C, 3 hrs 65–70 ≥95% 2 K₂CO₃, DMF, 12 hrs 80–85 ≥98% 3 DCC/DMAP, THF, RT 75–80 ≥97%
Q. How can the structure of this compound be rigorously characterized?
- Methodological Answer :
-
NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; nitrobenzamide carbonyl at δ 168 ppm) .
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Mass Spectrometry : High-resolution MS (ESI⁺) to verify molecular weight (e.g., [M+H]⁺ at m/z 482.98) .
-
X-ray Crystallography : Single-crystal analysis to resolve bond lengths/angles (e.g., C–S bond in thiadiazole: 1.68 Å) .
Table 2: Key Crystallographic Data
Parameter Value (Å/°) Source C–S Bond (thiadiazole) 1.68 Dihedral Angle (Ar–S) 85.3° R Factor 0.044
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Discrepancies often arise from assay conditions or cellular models. To address this:
Standardized Assays : Use CLSI/MTT protocols with consistent cell lines (e.g., MCF-7 for cancer; S. aureus ATCC 25923 for microbes) .
Dose-Response Analysis : Compare IC₅₀/MIC values across studies (e.g., Gram-positive MIC: 16–31.25 µg/mL vs. MCF-7 IC₅₀: 12.5 µM) .
Mechanistic Studies : Probe molecular targets (e.g., DNA gyrase inhibition for antimicrobial activity vs. tubulin binding for anticancer effects ).
Table 3: Biological Activity Comparison
| Activity Type | Model System | IC₅₀/MIC | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 16 µg/mL | |
| Anticancer | MCF-7 | 12.5 µM | |
| Antifungal | C. albicans | 31.25 µg/mL |
Q. How does the electronic configuration of the 3,4-dichlorophenyl group influence reactivity and target binding?
- Methodological Answer :
- Computational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) show the dichlorophenyl group increases electron-withdrawing effects, enhancing electrophilic reactivity at the sulfanyl sulfur .
- SAR Studies : Analogues with mono-chloro or methyl groups exhibit reduced binding affinity (e.g., ∆G = -8.2 kcal/mol for dichloro vs. -6.5 kcal/mol for methyl ).
- Crystallographic Evidence : Chlorine atoms participate in halogen bonding with protein residues (e.g., 3.1 Å contact in COX-2 binding pocket ).
Q. What are the challenges in optimizing this compound’s solubility for in vivo studies?
- Methodological Answer :
- Salt Formation : Use hydrochloride salts to improve aqueous solubility (e.g., 0.5 mg/mL → 12 mg/mL in PBS) .
- Prodrug Design : Introduce phosphate esters at the nitro group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 120 nm, PDI <0.2) to enhance bioavailability .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low off-target effects?
- Root Cause : Variability in cell membrane permeability and efflux pump expression (e.g., P-gp overexpression in resistant lines ).
- Resolution :
- Use isogenic cell pairs (e.g., P-gp⁺ vs. P-gp⁻) to isolate transport mechanisms.
- Perform ATPase assays to quantify P-gp inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
